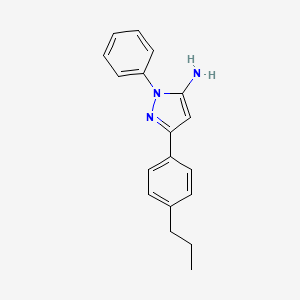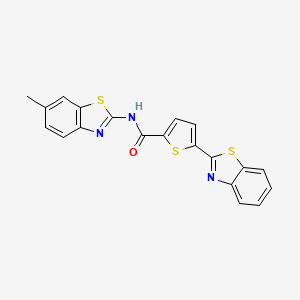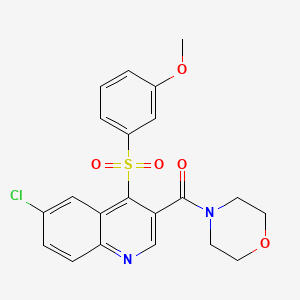
(6-Chloro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Molecular Structure Analysis
The compound contains a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . It also has a sulfonyl group attached to the methoxyphenyl group, and a morpholino group attached to the methanone group.Scientific Research Applications
Environmental Remediation
(6-Chloro-4-((3-methoxyphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone and similar compounds have been explored for their potential in the treatment of organic pollutants. The enzymatic degradation of persistent organic pollutants, enhanced by redox mediators, represents a promising approach to address environmental contamination. Enzymes like laccases and peroxidases, in the presence of redox mediators, have shown increased efficiency in degrading recalcitrant compounds, potentially including derivatives of quinoline compounds. This enzymatic treatment could be pivotal for remediating aromatic compounds in industrial effluents, highlighting the environmental significance of these quinoline derivatives (Husain & Husain, 2007).
Corrosion Inhibition
Quinoline derivatives, by virtue of their electron-rich structure, have been widely utilized as anticorrosive agents. They effectively form stable chelating complexes with metallic surfaces, preventing corrosion. This property is particularly relevant in industrial applications where metal preservation is crucial. The study of quinoline and its derivatives, including the mentioned compound, as corrosion inhibitors, provides a pathway for developing more effective anticorrosive treatments (Verma, Quraishi, & Ebenso, 2020).
Pharmaceutical Research
Quinoline derivatives have a rich history of medicinal use, including as antimalarial and antimicrobial agents. Their structure-activity relationship (SAR) has been extensively studied to develop new therapeutics. For example, 8-aminoquinoline antimalarials represent a class of drugs derived from quinoline, illustrating the potential of quinoline derivatives in treating infectious diseases. The pharmacokinetics, including metabolism and efficacy of these compounds, continue to be an area of active research, underscoring their importance in pharmaceutical sciences (Strother et al., 1981).
properties
IUPAC Name |
[6-chloro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c1-28-15-3-2-4-16(12-15)30(26,27)20-17-11-14(22)5-6-19(17)23-13-18(20)21(25)24-7-9-29-10-8-24/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSZKRNUOKRAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

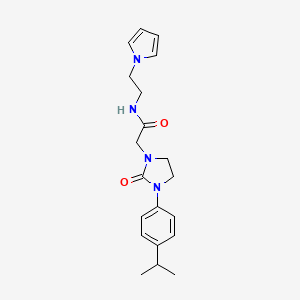

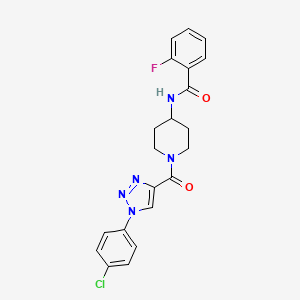
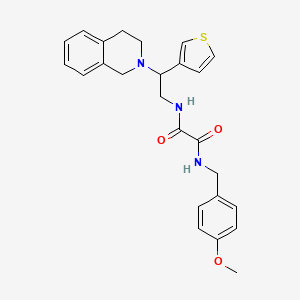
![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2414719.png)
![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/no-structure.png)

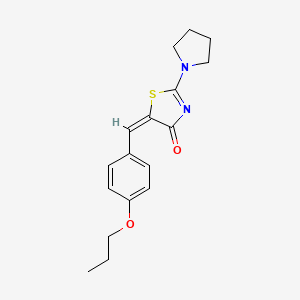
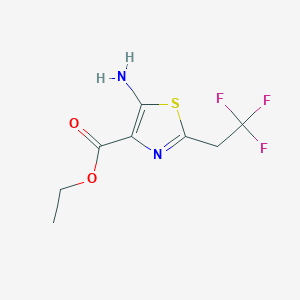
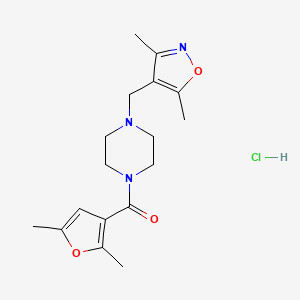
![2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2414726.png)

